REACTION_CXSMILES
|
[C:1]([O:4][C:5](=O)[CH3:6])(=O)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([C:18]2[CH:23]=[CH:22][C:21]([N:24]([CH3:26])[CH3:25])=[CH:20][CH:19]=2)=[CH2:17])=[CH:12][CH:11]=1.[Cl:27][C:28]1[C:29]([Cl:41])=[C:30]([Cl:40])[C:31]([Cl:39])=[C:32]2[C:37](=O)[O:36][C:34](=[O:35])[C:33]=12.[OH-].[Na+]>O>[CH3:25][N:24]([CH3:26])[C:21]1[CH:20]=[CH:19][C:18]([C:16]([C:13]2[CH:12]=[CH:11][C:10]([O:9][CH3:8])=[CH:15][CH:14]=2)=[CH:17][C:37]2([CH:17]=[C:16]([C:13]3[CH:14]=[CH:6][C:5]([O:4][CH3:1])=[CH:11][CH:12]=3)[C:18]3[CH:23]=[CH:22][C:21]([N:24]([CH3:26])[CH3:25])=[CH:20][CH:19]=3)[C:32]3[C:33](=[C:28]([Cl:27])[C:29]([Cl:41])=[C:30]([Cl:40])[C:31]=3[Cl:39])[C:34](=[O:35])[O:36]2)=[CH:23][CH:22]=1 |f:3.4|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)N(C)C
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours at 120° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the alkaline mixture was extracted with 70 ml of toluene
|
Type
|
CUSTOM
|
Details
|
The solid matter obtained
|
Type
|
DISTILLATION
|
Details
|
by distilling off toluene from the extract
|
Type
|
CUSTOM
|
Details
|
was recrystallized from butanol
|
Type
|
CUSTOM
|
Details
|
while purifying with activated carbon
|
Reaction Time |
2 h |
Name
|
pale yellow crystals
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C(=CC1(OC(=O)C2=C(C(=C(C(=C12)Cl)Cl)Cl)Cl)C=C(C1=CC=C(C=C1)N(C)C)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |